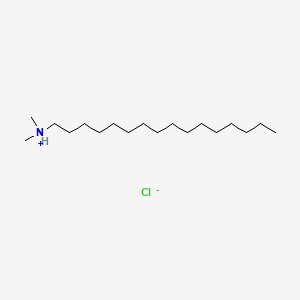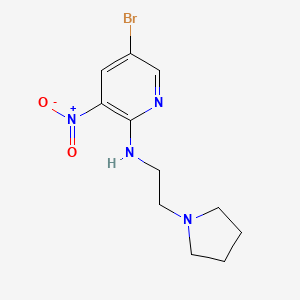
2-bromo-3-ethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-ethylaniline.
Bromination: Finally, bromination of 3-ethylaniline at the ortho position relative to the amino group yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.
Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.
Reduction: Products include 2-bromo-3-ethylcyclohexylamine.
Scientific Research Applications
2-bromo-3-ethylbenzenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but lacks the ethyl group.
3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.
2-Chloro-3-ethylaniline: Chlorine replaces bromine.
Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-3-ethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
InChI Key |
RPOZCUVHEOGDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)


![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)



